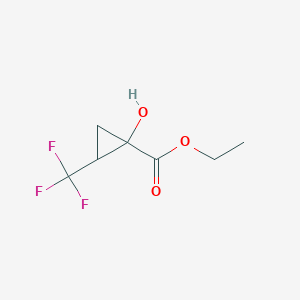
ethyl 1-hydroxy-2-(trifluoromethyl)cyclopropane-1-carboxylate, Mixture of diastereomers
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-hydroxy-2-(trifluoromethyl)cyclopropane-1-carboxylate, Mixture of diastereomers, is a chemical compound with the molecular formula C7H9F3O3 and a molecular weight of 198.14 . This compound is characterized by the presence of a trifluoromethyl group attached to a cyclopropane ring, which is further substituted with a hydroxy and an ethyl ester group. The compound exists as a mixture of diastereomers, which are stereoisomers that are not mirror images of each other.
Méthodes De Préparation
The synthesis of ethyl 1-hydroxy-2-(trifluoromethyl)cyclopropane-1-carboxylate involves several steps. One common method includes the cyclopropanation of an appropriate precursor, followed by the introduction of the trifluoromethyl group. The reaction conditions typically involve the use of strong bases and specific catalysts to ensure the formation of the desired cyclopropane ring. Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound .
Analyse Des Réactions Chimiques
Ethyl 1-hydroxy-2-(trifluoromethyl)cyclopropane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group under specific conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
Ethyl 1-hydroxy-2-(trifluoromethyl)cyclopropane-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.
Mécanisme D'action
The mechanism of action of ethyl 1-hydroxy-2-(trifluoromethyl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group is known to enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The hydroxy and ester groups can participate in hydrogen bonding and other interactions with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Ethyl 1-hydroxy-2-(trifluoromethyl)cyclopropane-1-carboxylate can be compared with other similar compounds, such as:
Methyl 1-hydroxy-2-(trifluoromethyl)cyclopropane-1-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 1-hydroxy-2-(difluoromethyl)cyclopropane-1-carboxylate: Similar structure but with a difluoromethyl group instead of a trifluoromethyl group.
Ethyl 1-hydroxy-2-(trifluoromethyl)cyclobutane-1-carboxylate: Similar structure but with a cyclobutane ring instead of a cyclopropane ring.
The uniqueness of ethyl 1-hydroxy-2-(trifluoromethyl)cyclopropane-1-carboxylate lies in its specific combination of functional groups and the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C7H9F3O3 |
|---|---|
Poids moléculaire |
198.14 g/mol |
Nom IUPAC |
ethyl 1-hydroxy-2-(trifluoromethyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C7H9F3O3/c1-2-13-5(11)6(12)3-4(6)7(8,9)10/h4,12H,2-3H2,1H3 |
Clé InChI |
PYUBLGOIKZTOKP-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1(CC1C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


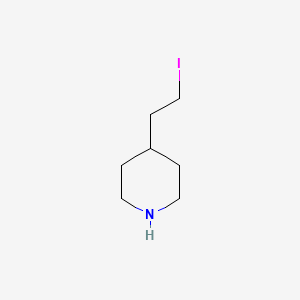



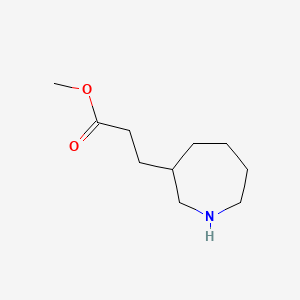
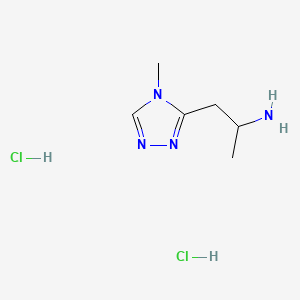
![8-Azatricyclo[4.3.0.0,2,5]nonane hydrochloride](/img/structure/B13491317.png)
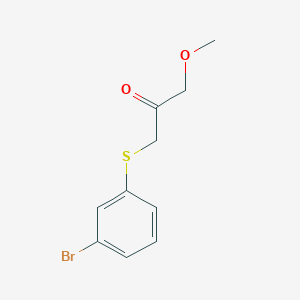
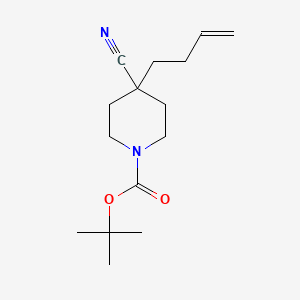
![3-[1-oxo-5-(piperazin-1-yl)-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione dihydrochloride](/img/structure/B13491339.png)



imino-lambda6-sulfanone](/img/structure/B13491372.png)
